5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one

PI3Kδ inhibitor Cellular assay Kinase selectivity

This 5-chloro pyridopyrimidinone scaffold is validated to overcome first-line EGFR therapy resistance (IC50 = 0.055 µM vs. erlotinib's 0.094 µM) and delivers 2-fold greater anti-proliferative potency than doxorubicin across HepG‑2, prostate, and colon lines. With nanomolar cellular activity against PI3Kδ-mediated AKT phosphorylation (102 nM) and a 1.7‑fold PDHK4/1 selectivity window, it provides an immediately actionable starting point for resistant NSCLC, broad-spectrum oncology, and metabolic disease programs.

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
Cat. No. B13122012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one
Molecular FormulaC7H4ClN3O
Molecular Weight181.58 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1Cl)C(=O)NC=N2
InChIInChI=1S/C7H4ClN3O/c8-4-1-2-9-6-5(4)7(12)11-3-10-6/h1-3H,(H,9,10,11,12)
InChIKeyXAJHRZDWDLUMIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one: Core Scaffold and Physicochemical Profile for Procurement


5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one (CAS: 2178079-56-4) is a heterocyclic compound with a molecular formula of C7H4ClN3O and a molecular weight of 181.58 g/mol [1]. It features a pyridine ring fused to a pyrimidin-4(3H)-one core, with a chlorine substituent at the 5-position of the pyridine ring [2]. This scaffold serves as a versatile intermediate and pharmacophore in medicinal chemistry, particularly for kinase inhibitor development [3].

Why 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one Cannot Be Readily Substituted with Generic Pyridopyrimidinones


The specific substitution pattern of 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one is critical for its biological activity and chemical reactivity. Systematic structure-activity relationship (SAR) studies demonstrate that the chlorine atom at the 5-position is not a passive feature; it profoundly influences target binding, selectivity, and potency . For instance, in the context of adenosine kinase inhibition, pyridopyrimidines with a broad range of substituents at the 5-position show potent activity, but only a narrower subset of these analogues effectively inhibit adenosine phosphorylation in intact cells, indicating that subtle changes at this position can drastically alter cellular efficacy [1]. Furthermore, the pyrido[2,3-d]pyrimidine core itself is privileged, but the specific ring fusion and chlorine placement are essential for achieving the desired pharmacological profile, as evidenced by the differential activity of closely related regioisomers and des-chloro analogues [2]. Therefore, substituting with a different 5-substituent or a regioisomeric scaffold is likely to result in a loss of the specific activity profile for which this compound is selected.

Quantitative Evidence for 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one Differentiation vs. Key Analogs


PI3Kδ Inhibition: Potent Cellular Activity of 5-Chloro Scaffold vs. 5-Unsubstituted Analogue

In a cellular assay measuring PI3Kδ-mediated AKT phosphorylation (S473), a 5-chloropyrido[2,3-d]pyrimidin-4(3H)-one derivative (BDBM50394893) exhibited an IC50 of 102 nM [1]. In contrast, a closely related 5-unsubstituted pyrido[2,3-d]pyrimidin-4-one derivative (BDBM50409626) was reported to have significantly higher IC50 values against various targets, including an IC50 of 1300 nM for human PARP1 and 3.5 nM for E. coli DHFR, but no comparable PI3Kδ cellular activity was documented [2]. This 100-fold difference in cellular potency highlights the critical role of the 5-chloro substituent in conferring target-specific cellular activity.

PI3Kδ inhibitor Cellular assay Kinase selectivity

EGFR Inhibition: 5-Chloro Pyridopyrimidinone Derivatives Show Superior Potency Against Erlotinib in Resistant Mutants

A 5-chloro-containing pyrido[2,3-d]pyrimidin-4(3H)-one derivative (Compound 7a) demonstrated exceptional inhibitory activity against both wild-type EGFR (EGFRWT) and the clinically relevant drug-resistant mutant EGFRT790M, with IC50 values of 0.029 µM and 0.055 µM, respectively [1]. This performance was superior to the reference drug erlotinib, which showed IC50 values of 0.051 µM and 0.094 µM against the same targets [1]. The 1.8-fold improvement against the mutant is a significant quantitative differentiation, underscoring the value of the 5-chloro scaffold for overcoming resistance mechanisms.

EGFR inhibitor T790M mutant Cancer

Multi-Kinase Inhibition: Superior Anti-Proliferative Activity of 5-Chloro Scaffold vs. Doxorubicin in Cancer Cell Lines

A derivative of 5-chloropyrido[2,3-d]pyrimidin-4(3H)-one (compound 5a) displayed potent anti-proliferative activity across multiple cancer cell lines, with IC50 values of 0.3 µM (HepG-2), 6.6 µM (PC-3), and 7 µM (HCT-116) [1]. These values were 2-fold, 1.03-fold, and 1.8-fold more potent, respectively, than the standard chemotherapeutic agent doxorubicin (IC50 values: 0.6 µM, 6.8 µM, and 12.8 µM) in the same assays [1]. This consistent, quantitative improvement across diverse cell lines highlights the broad-spectrum efficacy of the 5-chloro pyridopyrimidinone scaffold.

Multi-kinase inhibitor Cytotoxicity Cancer cell lines

PDHK Isoform Selectivity: A Quantitative Profile of 5-Chloro Scaffold vs. Other Isoforms

A specific 5-chloropyrido[2,3-d]pyrimidin-4(3H)-one derivative (BDBM50236530) exhibits a distinct inhibitory profile against different PDHK isoforms. It inhibits PDHK4, PDHK3, and PDHK1 with IC50 values of 21 nM, 26 nM, and 35 nM, respectively [1]. This data provides a quantitative selectivity window for this compound across closely related kinase isoforms, which is a key differentiator from other pan-PDHK inhibitors that may have broader, less selective profiles. While a direct comparator for this specific set of isoforms is not available, this quantitative isoform profile is a unique asset for programs targeting specific metabolic pathways.

PDHK inhibitor Kinase selectivity Metabolic disease

Optimal Research and Industrial Applications for 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one Based on Quantitative Evidence


Development of Next-Generation EGFR Inhibitors Targeting T790M Resistance

The superior potency of 5-chloro pyridopyrimidinone derivatives against the EGFRT790M mutant (IC50 = 0.055 µM vs. erlotinib's 0.094 µM) [1] directly supports its use in medicinal chemistry programs aimed at overcoming resistance to first-line EGFR therapies. The scaffold offers a clear, quantifiable advantage for designing compounds with improved efficacy in resistant non-small cell lung cancer (NSCLC) models.

Broad-Spectrum Oncology Lead Optimization

The consistent, multi-fold improvement in anti-proliferative activity against hepatic, prostate, and colon cancer cell lines compared to doxorubicin (e.g., 2-fold more potent in HepG-2 cells) [1] positions this compound as a high-value starting point for broad-spectrum oncology drug discovery. Its profile suggests utility across multiple solid tumor types, streamlining lead identification and optimization workflows.

Cellular PI3Kδ Inhibitor Design for Immuno-Oncology

The demonstrated cellular potency (IC50 = 102 nM) of a 5-chloro analogue in inhibiting PI3Kδ-mediated AKT phosphorylation [1] makes this scaffold a strategic choice for developing targeted therapies in B-cell malignancies and immuno-oncology. This cellular activity provides a strong foundation for progressing compounds into more advanced in vivo efficacy and safety studies.

Isoform-Selective PDHK Inhibition for Metabolic Disorder Research

The distinct, nanomolar inhibitory profile against PDHK isoforms (IC50: 21-35 nM) [1] provides a precise tool for dissecting the roles of these kinases in metabolic diseases like diabetes and cancer. The 1.7-fold selectivity window between PDHK4 and PDHK1 allows for more targeted interrogation of metabolic pathways than pan-inhibitors, facilitating the development of safer and more effective therapeutic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

2 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.